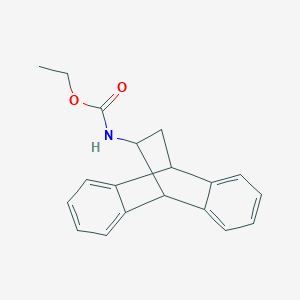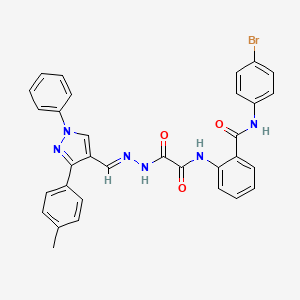
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features multiple functional groups, including amides and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and trimethoxybenzoyl chloride. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids or bases to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene derivatives: Compounds with similar anthracene cores but different substituents.
Trimethoxybenzoyl compounds: Molecules featuring the trimethoxybenzoyl group.
Amides: Other amide-containing compounds with varying side chains.
Uniqueness
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity and applications.
Propiedades
Número CAS |
882864-38-2 |
|---|---|
Fórmula molecular |
C34H30N2O10 |
Peso molecular |
626.6 g/mol |
Nombre IUPAC |
N-[9,10-dioxo-6-[(3,4,5-trimethoxybenzoyl)amino]anthracen-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C34H30N2O10/c1-41-25-11-17(12-26(42-2)31(25)45-5)33(39)35-19-7-9-21-23(15-19)29(37)22-10-8-20(16-24(22)30(21)38)36-34(40)18-13-27(43-3)32(46-6)28(14-18)44-4/h7-16H,1-6H3,(H,35,39)(H,36,40) |
Clave InChI |
JIBOMNMMNQJHTC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
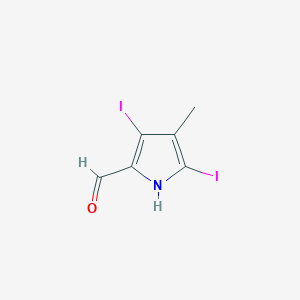
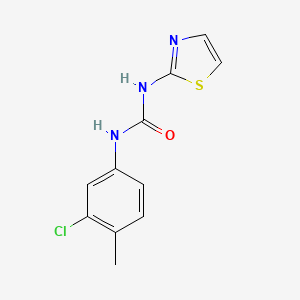
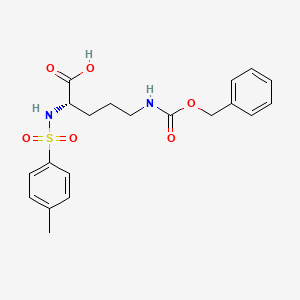
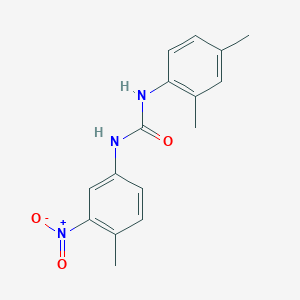

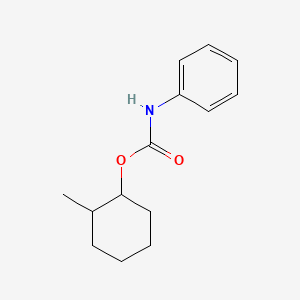
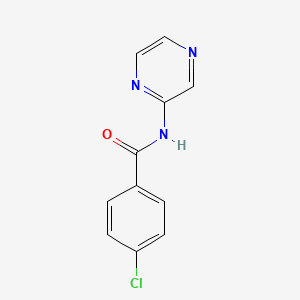
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
